Proadrenomedullin (1-20) (rat)

Receptor Binding Ligand Affinity Peptide Structure-Activity Relationship

Proadrenomedullin (1-20) (rat), or Rat PAMP, is a 20-aa C-terminally amidated peptide (ARLDTSSQFRKKWNKWALSR-NH₂) essential for dissecting Gi/o-coupled presynaptic regulation of norepinephrine release—a mechanism not interrogated by adrenomedullin or human PAMP. The non-amidated form exhibits ~20-fold lower potency, making amidated rat PAMP indispensable for reproducible binding, autoradiography, and functional assays in rat cardiovascular models. Procure this high-purity, species-authentic peptide to ensure experimental validity in receptor pharmacology and sympathetic outflow studies.

Molecular Formula C111H177N37O28
Molecular Weight 2477.8 g/mol
Cat. No. B15139518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProadrenomedullin (1-20) (rat)
Molecular FormulaC111H177N37O28
Molecular Weight2477.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N
InChIInChI=1S/C111H177N37O28/c1-56(2)44-75(100(168)145-82(53-149)105(173)131-68(89(118)157)33-21-41-125-109(119)120)138-91(159)59(6)130-98(166)78(47-62-51-128-66-28-13-11-26-64(62)66)141-95(163)71(32-17-20-40-114)135-103(171)80(49-86(117)154)143-102(170)79(48-63-52-129-67-29-14-12-27-65(63)67)142-94(162)70(31-16-19-39-113)134-92(160)69(30-15-18-38-112)133-93(161)73(35-23-43-127-111(123)124)136-101(169)77(46-61-24-9-8-10-25-61)140-97(165)74(36-37-85(116)153)137-106(174)83(54-150)146-107(175)84(55-151)147-108(176)88(60(7)152)148-104(172)81(50-87(155)156)144-99(167)76(45-57(3)4)139-96(164)72(132-90(158)58(5)115)34-22-42-126-110(121)122/h8-14,24-29,51-52,56-60,68-84,88,128-129,149-152H,15-23,30-50,53-55,112-115H2,1-7H3,(H2,116,153)(H2,117,154)(H2,118,157)(H,130,166)(H,131,173)(H,132,158)(H,133,161)(H,134,160)(H,135,171)(H,136,169)(H,137,174)(H,138,159)(H,139,164)(H,140,165)(H,141,163)(H,142,162)(H,143,170)(H,144,167)(H,145,168)(H,146,175)(H,147,176)(H,148,172)(H,155,156)(H4,119,120,125)(H4,121,122,126)(H4,123,124,127)/t58-,59-,60+,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,88-/m0/s1
InChIKeyWNHLDNZTMYROCS-BDUFWTITSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Proadrenomedullin (1-20) (Rat): Core Peptide Identity and Biological Role for Research Procurement


Proadrenomedullin (1-20) (rat), also known as Rat PAMP, is a 20-amino acid peptide (Sequence: ARLDTSSQFRKKWNKWALSR-NH₂, CAS: 167699-60-7) that is proteolytically processed from the N-terminal region of the proadrenomedullin precursor protein . This C-terminally amidated peptide is a key component of the adrenomedullin family and is primarily recognized for its role in cardiovascular regulation, notably as a potent hypotensive agent that acts by inhibiting norepinephrine release from peripheral sympathetic nerve endings [1]. Unlike its co-derived peptide adrenomedullin (AM), PAMP achieves its cardiovascular effects through a distinct, pertussis toxin-sensitive signaling pathway, highlighting its unique biological function [2].

Why Generic Peptide Substitution Is Inadequate for Proadrenomedullin (1-20) (Rat) in Targeted Research


Proadrenomedullin (1-20) (rat) cannot be simply substituted with its human counterpart or adrenomedullin (AM) without compromising experimental validity. Rat PAMP exhibits a unique receptor binding profile and downstream signaling mechanism that is distinct from these related peptides. Crucially, the potency of PAMP is highly sensitive to its specific sequence and post-translational modification; for instance, the C-terminal amidation of rat PAMP is essential for high-affinity receptor binding, with the non-amidated form (rat PAMP(1-20)-OH) being approximately 20-fold less potent [1]. Furthermore, while both PAMP and AM are hypotensive, they operate through different receptors and G-protein coupled pathways, meaning that substituting one for the other will interrogate a completely different biological system [2]. The use of human PAMP in a rat model also introduces a significant loss of sensitivity due to cross-species sequence differences, which can alter the quantitative outcomes of binding and functional assays [1].

Quantitative Differentiation Guide: Proadrenomedullin (1-20) (Rat) vs. Structural and Functional Analogs


Receptor Binding Affinity: Rat PAMP(1-20)-NH₂ Demonstrates Superior Potency Over Truncated and Human Analogs

The C-terminally amidated rat PAMP(1-20) exhibits significantly higher receptor binding affinity in rat vascular smooth muscle cells (VSMCs) compared to its non-amidated form and the human PAMP analog. Binding competition studies demonstrate that rat PAMP(1-20)-NH₂ is approximately 10-fold more potent than rat PAMP(1-19)-NH₂ and about 20-fold more potent than both rat PAMP(1-20)-OH and human PAMP [1].

Receptor Binding Ligand Affinity Peptide Structure-Activity Relationship

In Vivo Hypotensive Efficacy: Rat PAMP(1-20) Induces Less Reflex Tachycardia Compared to Adrenomedullin

In conscious rats, intravenous administration of Proadrenomedullin (1-20) (rat) elicits a hypotensive response with significantly less reflex tachycardia compared to adrenomedullin (AM) at doses that produce similar decreases in blood pressure [1]. This differential effect on heart rate highlights a distinct hemodynamic profile.

Cardiovascular Pharmacology Hemodynamics In Vivo Efficacy

Mechanism of Action Specificity: PAMP-Mediated Hypotension Is Abolished by Pertussis Toxin, Unlike Adrenomedullin

The hypotensive effect of Proadrenomedullin (1-20) (rat) is mediated by a pertussis toxin (PTX)-sensitive G-protein pathway, a mechanism not shared by adrenomedullin (AM). Pretreatment of rats with pertussis toxin completely abolishes the blood pressure-lowering effect of PAMP but has no effect on the hypotensive action of AM [1].

Signal Transduction G-Protein Coupled Receptor Sympathetic Nervous System

Norepinephrine Release Inhibition: PAMP Reduces Plasma Norepinephrine In Vivo, Distinct from Adrenomedullin

A key differentiator for Proadrenomedullin (1-20) (rat) is its direct inhibition of norepinephrine release from sympathetic nerves. In an electrically stimulated pithed rat model, administration of PAMP significantly decreased plasma norepinephrine levels, an effect not observed with adrenomedullin (AM) or vehicle control [1].

Neurotransmission Sympathetic Nervous System Catecholamine Regulation

Cardiac Chronotropic Effects: Rat PAMP Elicits a Positive Chronotropic Response in Isolated Hearts

In isolated perfused rat hearts, Proadrenomedullin (1-20) (rat) produces a significant positive chronotropic effect (increase in heart rate), differentiating its cardiac action from other peptides like calcitonin, which has the opposite effect [1]. This specific effect is observed without altering coronary perfusion pressure.

Cardiac Physiology Chronotropy Ex Vivo Pharmacology

Optimal Research Applications for Proadrenomedullin (1-20) (Rat) Based on Validated Differentiation Data


Investigating Pertussis Toxin-Sensitive Sympatho-Inhibitory Mechanisms in Hypertension Models

The unique property of Proadrenomedullin (1-20) (rat) to lower blood pressure via a PTX-sensitive pathway [1] makes it the ideal reagent for studies dissecting G-protein signaling in cardiovascular control. Experiments utilizing this peptide in conjunction with PTX pretreatment can effectively map the role of Gi/o-coupled receptors in the neural regulation of blood pressure, an avenue not accessible with adrenomedullin (AM) which signals through different G-proteins. This application is directly supported by evidence showing PTX abolishes PAMP's hypotensive effect but leaves AM's effect intact [1].

Studying Presynaptic Inhibition of Norepinephrine Release and Sympathetic Nerve Activity

For researchers focused on the modulation of sympathetic outflow, Proadrenomedullin (1-20) (rat) is a critical tool compound. Its well-documented ability to inhibit norepinephrine release from peripheral nerve endings, as quantified in both in vitro and in vivo models [1][2], allows for the direct investigation of presynaptic regulatory mechanisms. This is particularly relevant in models of heart failure and hypertension where sympathetic overactivity is a key pathophysiological driver. The use of AM or human PAMP would not replicate this specific, quantifiable effect on norepinephrine release.

Evaluating Direct Cardiac Chronotropic Effects Independent of Vascular Tone

The positive chronotropic effect of rat PAMP on isolated perfused hearts [1] supports its use in ex vivo cardiac pharmacology studies. Researchers can employ this peptide to investigate direct heart rate modulation without the confounding influences of systemic vascular resistance or baroreceptor reflexes. This application is valuable for teasing apart the direct cardiac actions of adrenomedullin-family peptides from their vascular effects and for exploring the role of PAMP receptors in cardiac pacemaker cells.

Validating PAMP-Specific Receptor Binding and Distribution in Rat Tissues

The superior binding affinity of rat PAMP(1-20)-NH₂ for its cognate receptor, compared to truncated or human analogs [1], makes it the ligand of choice for receptor autoradiography and binding assays in rat tissues. Using the rat-specific, high-affinity form ensures optimal signal-to-noise ratio in these assays. This is essential for accurately mapping the tissue distribution of PAMP binding sites, which are distinct from adrenomedullin receptors, in rat cardiovascular and endocrine organs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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